molecular formula C11H14N2O3S B14918011 4-(M-tolylsulfonyl)piperazin-2-one

4-(M-tolylsulfonyl)piperazin-2-one

Cat. No.: B14918011
M. Wt: 254.31 g/mol
InChI Key: ROLFQSZVAGKUOX-UHFFFAOYSA-N
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Description

4-(M-tolylsulfonyl)piperazin-2-one is a heterocyclic compound with the molecular formula C11H14N2O3S It is a derivative of piperazine, a well-known scaffold in medicinal chemistry, and features a tolylsulfonyl group attached to the piperazin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(M-tolylsulfonyl)piperazin-2-one typically involves the reaction of piperazine derivatives with sulfonyl chlorides. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the use of a cascade double nucleophilic substitution reaction, where chloro allenylamide, primary amine, and aryl iodide are used under metal-promoted conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(M-tolylsulfonyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the tolylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(M-tolylsulfonyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(M-tolylsulfonyl)piperazin-2-one is unique due to the presence of the tolylsulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

4-(3-methylphenyl)sulfonylpiperazin-2-one

InChI

InChI=1S/C11H14N2O3S/c1-9-3-2-4-10(7-9)17(15,16)13-6-5-12-11(14)8-13/h2-4,7H,5-6,8H2,1H3,(H,12,14)

InChI Key

ROLFQSZVAGKUOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCNC(=O)C2

Origin of Product

United States

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